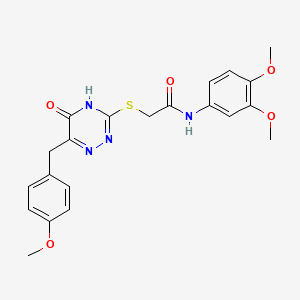

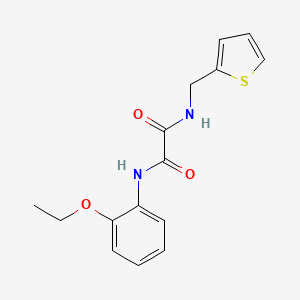

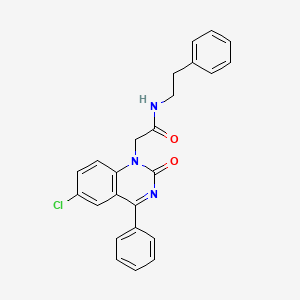

![molecular formula C15H13N5OS2 B2772544 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1209106-14-8](/img/structure/B2772544.png)

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.

BenchChem offers high-quality 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The electron-withdrawing nature of 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide (referred to as isoBBT) positions it as a promising building block. Researchers have harnessed isoBBT to synthesize compounds for OLEDs and organic solar cell components. Its potential lies in enhancing charge transport and light absorption, contributing to efficient energy conversion in these devices .

Photoluminescent Materials

Cyano derivatives of electron-accepting heterocycles play a crucial role in photoluminescent materials. By synthesizing benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)-4-carbonitrile , researchers have explored its photoluminescent properties. This compound, obtained via the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), exhibits potential for applications in this field .

Organic Photovoltaic Components

Selective substitution of hydrogen or bromine atoms at the 4-position of isoBBT allows the creation of novel compounds containing (hetero)aromatic groups. These asymmetrically substituted isoBBT derivatives could serve as interesting components for organic photovoltaic devices. Researchers are actively investigating their structure and reactivity to guide the development of efficient semiconductor-based devices .

Nucleophilic Aromatic Reactions

The reactivity of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has been studied extensively. The addition of bromine atoms improves the electronic properties of the resulting brominated derivatives without significantly affecting their aromaticity. This enhances their reactivity in nucleophilic aromatic substitution reactions, while maintaining their ability to undergo cross-coupling reactions. These insights are valuable for designing functionalized isoBBT derivatives .

Photocatalytic Reduction of Chromium(VI)

A donor-acceptor (DA) covalent organic framework (COF) based on the electron-deficient 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl) unit has demonstrated excellent photocatalytic performance in reducing Cr(VI). The DA structure of this COF, DTB-BT-COF, benefits from strong light absorption and efficient charge separation, making it a promising candidate for environmental remediation applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets by binding to the active site of the target protein . This interaction could potentially inhibit the function of the target, leading to changes in the bacterial behavior .

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria, leading to changes in bacterial behavior such as biofilm formation, virulence production, and other pathogenesis

Result of Action

The result of the compound’s action could potentially be a decrease in the virulence and pathogenicity of the targeted bacteria

properties

IUPAC Name |

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c1-7-6-20(3)19-11(7)14(21)18-15-17-9-4-5-10-12(13(9)23-15)16-8(2)22-10/h4-6H,1-3H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBVVZXTYYJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)

![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)

![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)

![cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2772475.png)